molecular formula C22H26N6O3 B4635041 3-benzyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

3-benzyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B4635041
M. Wt: 422.5 g/mol
InChI Key: GAHBKZVQQKWBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS RN: 903194-30-9) is a substituted imidazo[2,1-f]purine-2,4-dione derivative characterized by:

  • A 3-(2-fluorobenzyl) group at the purine core.
  • 1,7-dimethyl substitutions on the imidazole and purine rings.
  • An 8-(2-morpholinoethyl) side chain.

Its structural uniqueness lies in the combination of a fluorinated benzyl group and a morpholine-containing ethyl chain, which may influence receptor binding, pharmacokinetics, and metabolic stability compared to other derivatives .

Properties

IUPAC Name

2-benzyl-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c1-16-14-27-18-19(23-21(27)26(16)9-8-25-10-12-31-13-11-25)24(2)22(30)28(20(18)29)15-17-6-4-3-5-7-17/h3-7,14H,8-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHBKZVQQKWBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazo[2,1-f]purine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as purine derivatives and imidazole precursors.

    Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.

    Addition of the morpholinoethyl group: This can be accomplished through a nucleophilic substitution reaction using morpholine and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-benzyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-benzyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Name / ID Substituents at Position 8 Key Pharmacological Features References
Target Compound 2-Morpholinoethyl Not directly reported in provided evidence; inferred potential for 5-HT1A/5-HT7 modulation.
AZ-853 4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl Stronger α1-adrenolytic effect; induces weight gain, lowers blood pressure.
AZ-861 4-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)butyl Higher 5-HT1A agonism; no weight gain but causes lipid metabolism disturbances.
Compound 3i 5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl Anxiolytic at 2.5 mg/kg; potent 5-HT1A affinity.
Compound 5 (Zagórska et al.) 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl Dual 5-HT1A/D2 receptor activity; PDE4B/PDE10A inhibition.
ALTA_2 4-Hydroxybutyl EphB4 kinase inhibitor (Ki: 2.7–2.9 μM).
Key Observations:
  • Substituent Length and Flexibility: Longer alkyl chains (e.g., pentyl in 3i) enhance 5-HT1A receptor binding and metabolic stability , while rigid groups like morpholinoethyl (target compound) may improve selectivity for specific signaling pathways.
  • Fluorination : Fluorinated benzyl/aryl groups (e.g., in AZ-853, 3i) enhance receptor affinity and blood-brain barrier penetration .
  • Morpholine vs. Piperazine: Morpholinoethyl (target compound) likely reduces α1-adrenolytic side effects compared to piperazinylbutyl derivatives (AZ-853/AZ-861), which cause hypotension .

Receptor Affinity and Functional Activity

  • 5-HT1A Agonism : AZ-861 exhibits stronger agonism across functional assays (EC50: ~10 nM) than AZ-853 (EC50: ~30 nM) due to the electron-withdrawing trifluoromethyl group enhancing receptor interaction .
  • 5-HT7 Modulation: Fluorinated derivatives (e.g., 3i) show dual 5-HT1A/5-HT7 activity, whereas non-fluorinated analogs (e.g., ALTA_2) lack significant 5-HT7 effects .
  • Phosphodiesterase (PDE) Inhibition: Most imidazo[2,1-f]purine derivatives have weak PDE4B/PDE10A inhibition (IC50 > 1 μM), except compound 5, which shows moderate PDE4B inhibition (IC50: 0.8 μM) due to its dihydroisoquinolinyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
Reactant of Route 2
3-benzyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.